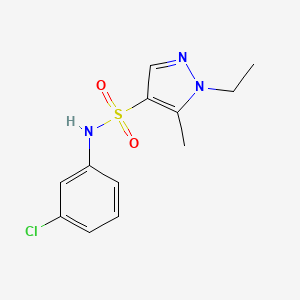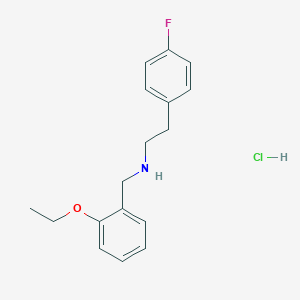
4-butyl-7-(5-methyl-2-thienyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-butyl-7-(5-methyl-2-thienyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol, also known as BMT-7, is a novel compound that has recently gained attention in the scientific community due to its potential therapeutic applications. BMT-7 is a benzoxazepine derivative and belongs to the class of compounds known as GABA-A receptor modulators.
Mécanisme D'action
4-butyl-7-(5-methyl-2-thienyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol acts as a positive allosteric modulator of the GABA-A receptor, specifically at the benzodiazepine site. It enhances the binding of GABA to the receptor, resulting in increased chloride ion influx into the neuron, leading to hyperpolarization and inhibition of neurotransmission. This compound has been found to have a higher affinity for the α1 and α2 subunits of the GABA-A receptor, which are primarily responsible for the sedative and anxiolytic effects of benzodiazepines.
Biochemical and Physiological Effects:
This compound has been found to have sedative, anxiolytic, and anticonvulsant effects in animal models. It has also been found to increase the duration of the pentobarbital-induced sleeping time, indicating its potential as a sedative. This compound has been found to increase the time spent in the open arms of the elevated plus maze, indicating its anxiolytic properties. It has also been found to increase the threshold for pentylenetetrazol-induced convulsions, indicating its anticonvulsant properties.
Avantages Et Limitations Des Expériences En Laboratoire
4-butyl-7-(5-methyl-2-thienyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol has several advantages for lab experiments. It is a novel compound that has not been extensively studied, making it a promising candidate for further research. Its mechanism of action has been well characterized, making it a useful tool for studying the GABA-A receptor. However, this compound also has some limitations. It has a low water solubility, making it difficult to administer in vivo. It also has a short half-life, requiring frequent dosing in animal models.
Orientations Futures
There are several future directions for research on 4-butyl-7-(5-methyl-2-thienyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol. One potential direction is to investigate its potential as a therapeutic option for anxiety and depression. Another direction is to investigate its potential as an anticonvulsant. Additionally, further research is needed to optimize the dosing and administration of this compound in animal models. Finally, the development of more water-soluble derivatives of this compound may increase its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 4-butyl-7-(5-methyl-2-thienyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol involves the condensation of 5-methyl-2-thiophenecarboxylic acid with 4-butyl-2-amino-5-methylphenol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then cyclized with 2,2'-dithiodibenzoic acid to form the benzoxazepine ring. The final step involves the reduction of the nitro group to form the hydroxyl group. The synthesis of this compound has been reported in several research articles and has been found to be a reliable and reproducible method.
Applications De Recherche Scientifique
4-butyl-7-(5-methyl-2-thienyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol has been found to have potential therapeutic applications in various neurological disorders such as anxiety, depression, and epilepsy. It acts as a positive allosteric modulator of the GABA-A receptor, which is the primary inhibitory neurotransmitter in the central nervous system. This compound has been found to enhance the binding of GABA to the receptor, resulting in increased inhibitory neurotransmission. This mechanism of action makes this compound a promising candidate for the treatment of anxiety and depression, which are characterized by a decrease in GABAergic neurotransmission. This compound has also been found to have anticonvulsant properties, making it a potential therapeutic option for epilepsy.
Propriétés
IUPAC Name |
4-butyl-7-(5-methylthiophen-2-yl)-3,5-dihydro-2H-1,4-benzoxazepin-9-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2S/c1-3-4-7-19-8-9-21-18-15(12-19)10-14(11-16(18)20)17-6-5-13(2)22-17/h5-6,10-11,20H,3-4,7-9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQJAIXFRXOURBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCOC2=C(C1)C=C(C=C2O)C3=CC=C(S3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-bromo-N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(4-isopropoxyphenyl)vinyl]-2-furamide](/img/structure/B5337553.png)
![4-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5337565.png)
![2-cyclopropyl-N,4-dimethyl-N-[2-(1H-pyrazol-1-yl)benzyl]pyrimidine-5-carboxamide](/img/structure/B5337566.png)
![N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-7-(methylsulfonyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5337576.png)


![N-ethyl-N-(2-hydroxyethyl)-6-(2-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5337592.png)

![2-benzyl-7-(4-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5337603.png)
![3-({1-[N-(methylsulfonyl)-beta-alanyl]-4-piperidinyl}methyl)benzoic acid](/img/structure/B5337606.png)

![N-(10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)thiourea](/img/structure/B5337617.png)
![2-chloro-5-[3-methyl-5-oxo-4-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B5337623.png)
![2-fluoro-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5337644.png)
